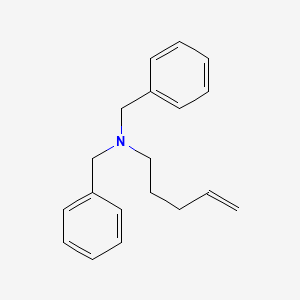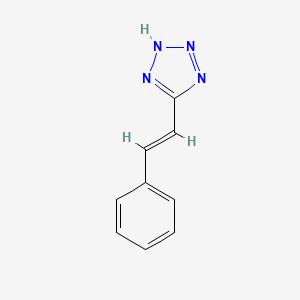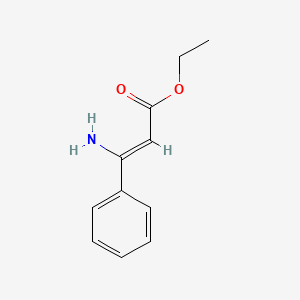![molecular formula C10H12BrNO2 B1308922 N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide CAS No. 57011-90-2](/img/structure/B1308922.png)
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide
Descripción general
Descripción
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide, also known as BEPAA, is a synthetic compound used in scientific research. It is a derivative of acetamide, a type of amide, and is produced through a condensation reaction between 4-bromoethoxybenzaldehyde and acetic anhydride. It is a white powder that is both water and alcohol soluble, and is used in various scientific applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide and its derivatives are synthesized for various potential applications, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Compounds with bromo, tert-butyl, and nitro groups at specific positions have shown activities comparable with standard drugs. This highlights the chemical's role in developing new therapeutic agents with diverse biological activities (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Hemolytic Activities
Derivatives of this compound, specifically designed and synthesized as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, exhibit antimicrobial activities against various bacterial strains and fungal species. This research indicates the potential of these compounds in developing new antimicrobial agents with selective efficacy and low toxicity (Gul et al., 2017).
Structural and Electronic Analysis
The structural, electronic, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were studied to understand its interactions with polar liquids, its reactivity, and potential biological activities. Such studies are crucial for drug design, providing insights into the interactions of this compound with biological targets and its environmental fate (Bharathy et al., 2021).
Crystal Structure Analysis
Research on crystal structures and Hirshfeld surface analysis of related compounds provides a deeper understanding of intermolecular interactions, which is essential for the rational design of new materials and drugs. Such studies contribute to the knowledge of how structural variations influence the properties and functionalities of these compounds (Missioui et al., 2022).
Catalytic Applications
The synthesis of enantiomerically pure compounds using catalytic processes is another area of research. For example, enantiomers of related phenylacetamide derivatives have been synthesized with high enantiomeric excess, demonstrating the potential of biocatalytic approaches in producing pharmaceutical intermediates with high specificity (Lund, Bøckmann, & Jacobsen, 2016).
Propiedades
IUPAC Name |
N-[4-(2-bromoethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBDDQOSNYXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290190 | |
| Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57011-90-2 | |
| Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57011-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)



![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)



![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)
![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)


